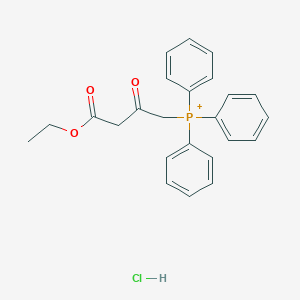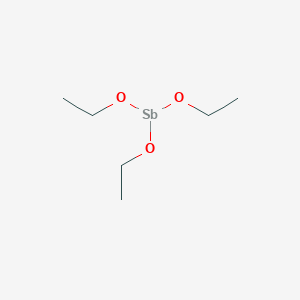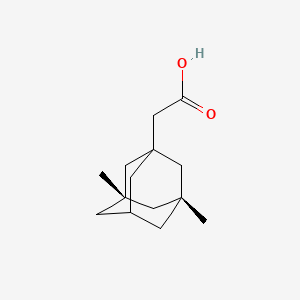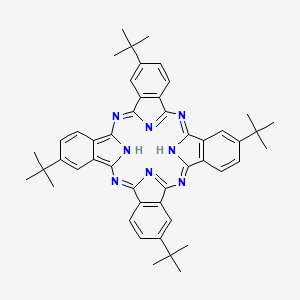
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4HBr2F5. This compound is characterized by the presence of bromine and fluorine atoms attached to a butene backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through the bromination of 3,3,4,4,4-pentafluorobut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3,4,4,4-pentafluorobut-1-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Addition Reactions: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) are used under ambient conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.
Elimination Reactions: Products include alkenes or alkynes with varying degrees of fluorination.
Addition Reactions: Products include dihalogenated or halohydrin derivatives.
科学的研究の応用
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. The compound can act as an electrophile in substitution and addition reactions, where the bromine atoms are replaced by nucleophiles or added to double bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic properties of the molecule.
類似化合物との比較
Similar Compounds
1,2-Dibromo-3,3,4,4,4-pentafluorobutane: Similar structure but lacks the double bond in the butene backbone.
1,2-Dibromo-3,3,4,4,4-trifluorobut-1-ene: Similar structure but with fewer fluorine atoms.
1,2-Dibromo-3,3,4,4,4-pentafluoropentane: Similar structure but with an additional carbon atom in the backbone.
Uniqueness
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the combination of bromine and fluorine atoms attached to a butene backbone. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
特性
IUPAC Name |
1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F5/c5-1-2(6)3(7,8)4(9,10)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJQVAZQBPAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)








